molecular formula C9H9BrF2N2 B1411705 2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine CAS No. 1779133-68-4

2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine

Cat. No.: B1411705
CAS No.: 1779133-68-4
M. Wt: 263.08 g/mol
InChI Key: KHUFNYLMWSKZCG-UHFFFAOYSA-N
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Description

Overview of Halogenated Pyridine Derivatives

Halogenated pyridine derivatives constitute a fundamental class of heterocyclic compounds that have achieved paramount importance in pharmaceutical and agrochemical development. These compounds serve as crucial building blocks for synthesizing diverse therapeutic agents, with their halogen substituents enabling numerous subsequent bond-forming reactions through well-established synthetic transformations. The pyridine scaffold itself is ubiquitous in natural sources such as alkaloids, vitamins including niacin and pyridoxine, and various coenzymes, establishing its biological relevance and pharmaceutical potential. Within this broad category, brominated pyridines occupy a particularly valuable position due to the reactivity profile of the carbon-bromine bond, which facilitates cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations essential for structure-activity relationship studies.

The strategic incorporation of halogen atoms into pyridine rings significantly influences both the electronic properties and biological activity of resulting compounds. Halopyridines demonstrate enhanced water solubility compared to their non-halogenated counterparts, a property that generally improves pharmaceutical potential and has led to the discovery of numerous broad-spectrum therapeutic agents. The electron-withdrawing nature of halogens modifies the electron density distribution within the aromatic ring system, consequently affecting molecular interactions with biological targets and altering pharmacokinetic properties. Furthermore, halogenated pyridines serve as versatile intermediates that can be readily converted into different functional derivatives, expanding their utility in synthetic organic chemistry and drug design applications.

Historical Context and Discovery

The development of pyridine halogenation methodologies dates back to the late nineteenth century, yet significant limitations have persisted in achieving regioselective halogenation processes. Traditional approaches to pyridine halogenation have historically relied on harsh reaction conditions, including the use of elemental halides with strong Brønsted or Lewis acids at elevated temperatures to compensate for the poor π nucleophilicity inherent to pyridine rings. These classical methods often resulted in limited substrate scope and frequently produced regioisomeric mixtures despite being designed for positional selectivity.

The specific compound this compound represents a convergence of two important synthetic developments: advances in regioselective pyridine halogenation and the incorporation of fluorinated pyrrolidine substituents. The emergence of difluoropyrrolidine-containing compounds gained significant momentum in medicinal chemistry due to their enhanced metabolic stability and improved binding affinity profiles. The systematic exploration of halogenated pyridines containing such fluorinated substituents reflects the pharmaceutical industry's ongoing quest for compounds with optimized pharmacological properties and enhanced therapeutic potential.

Recent synthetic advances have addressed many historical limitations through the development of novel halogenation strategies. Modern approaches include metalation-halogenation sequences utilizing strong bases with directing groups, although these methods traditionally required specific substitution patterns to access desired regioisomers reliably. The evolution toward milder, more selective halogenation processes has been driven by the pharmaceutical industry's need for versatile synthetic intermediates that can tolerate diverse functional groups present in bioactive compounds.

Relevance in Contemporary Chemical Research

Contemporary chemical research has witnessed a renewed focus on halogenated pyridine derivatives, particularly those incorporating fluorinated substituents, due to their exceptional utility in drug discovery and development programs. The compound this compound exemplifies this trend, combining the synthetic versatility of brominated pyridines with the enhanced biological properties conferred by difluoropyrrolidine substitution. Current research demonstrates that 3,3-difluoropyrrolidine-containing compounds exhibit increased potency and improved pharmacokinetic properties, making them particularly valuable in pharmaceutical applications.

The relevance of this specific compound extends to multiple research domains, including the development of dipeptidyl peptidase-4 inhibitors for type 2 diabetes management and dual leucine zipper kinase inhibitors with potential applications in treating neurodegenerative diseases. These applications highlight the compound's significance beyond its immediate synthetic utility, positioning it as a valuable pharmacophore in therapeutic agent design. The unique structural characteristics imparted by the 3,3-difluoropyrrolidine moiety provide distinct steric and electronic environments that enhance binding affinity and selectivity toward specific molecular targets.

Recent synthetic methodologies have also emphasized the importance of such compounds in late-stage functionalization strategies for complex pharmaceutical molecules. Advanced halogenation techniques now enable the selective introduction of halogen atoms into pyridine-containing pharmaceuticals, facilitating the synthesis of analog libraries for structure-activity relationship studies. The development of phosphine-mediated halogenation protocols has demonstrated particular success in achieving regioselective halogenation of pyridines under mild conditions, expanding the synthetic accessibility of compounds like this compound.

Scope and Structure of the Present Review

This comprehensive review examines this compound from multiple analytical perspectives, providing detailed insights into its chemical properties, synthetic methodologies, and research applications. The scope encompasses both fundamental aspects of the compound's structure and reactivity, as well as practical considerations for its synthesis and utilization in contemporary organic chemistry research. The analysis draws upon recent literature developments in pyridine halogenation, fluorinated heterocycle chemistry, and pharmaceutical applications to present a thorough understanding of this specialized compound.

The structural framework of this review reflects the multidisciplinary nature of contemporary chemical research, integrating synthetic methodology, medicinal chemistry applications, and mechanistic understanding. Each section provides comprehensive coverage of relevant research findings while maintaining focus on the specific compound under investigation. The presentation emphasizes quantitative data and experimental observations drawn from peer-reviewed sources, ensuring scientific accuracy and reliability throughout the analysis.

The review structure facilitates understanding of both the fundamental chemistry underlying this compound and its practical applications in modern synthetic organic chemistry. By examining the compound within the broader context of halogenated pyridine chemistry while maintaining specific focus on its unique structural features, this analysis provides valuable insights for researchers working in pharmaceutical development, synthetic methodology, and heterocyclic chemistry. The comprehensive approach ensures that readers gain both theoretical understanding and practical knowledge regarding this significant chemical compound.

Properties

IUPAC Name

2-bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2/c10-8-7(2-1-4-13-8)14-5-3-9(11,12)6-14/h1-2,4H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUFNYLMWSKZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution on Pyridine Derivatives

One of the most straightforward methods involves starting from a suitably substituted pyridine precursor, such as 2,3-dibromopyridine, followed by nucleophilic substitution to introduce the difluoropyrrolidine group. This approach leverages the electrophilic nature of the brominated pyridine and the nucleophilicity of the difluoropyrrolidine.

Procedure:

  • Starting Material: 2,3-dibromopyridine
  • Reagent: 3,3-difluoropyrrolidine (as nucleophile)
  • Conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Outcome: Selective substitution at the 3-position of pyridine, yielding the target compound

Research Findings:

This method has been reported with yields ranging from 50-70%, with regioselectivity controlled by the reaction conditions and the nature of the nucleophile.

Cross-Coupling Strategies

Transition-metal catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are prominent in constructing such heteroaryl compounds.

Procedure:

  • Step 1: Synthesize a pyridine derivative bearing a suitable leaving group (e.g., boronic acid or halide)
  • Step 2: Couple with a difluoropyrrolidine derivative bearing an amine or equivalent functional group
  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
  • Conditions: Elevated temperatures (80-120°C), inert atmosphere
  • Outcome: High regioselectivity and yields (up to 80%)

Research Findings:

Such methods have been successfully used in similar heteroaryl constructions, demonstrating broad substrate scope and functional group tolerance.

Multi-step Functionalization via Intermediate Formation

An alternative involves initial formation of a pyridine intermediate with a reactive handle, such as a nitrile or aldehyde, followed by nucleophilic addition or substitution with difluoropyrrolidine derivatives.

Procedure:

  • Step 1: Synthesize 2-bromo-3-chloropyridine
  • Step 2: Nucleophilic substitution with 3,3-difluoropyrrolidine under basic conditions
  • Step 3: Purification and characterization

Research Findings:

This approach offers good control over regioselectivity and has been documented with yields of approximately 60-75%.

Key Reaction Conditions and Optimization

Method Reagents Solvent Temperature Yield Range Notes
Nucleophilic substitution 2,3-dibromopyridine + difluoropyrrolidine DMF/DMSO Reflux (~100°C) 50-70% Regioselective, requires purification
Cross-coupling Halogenated pyridine + difluoropyrrolidine derivative Toluene/Et₃N 80-120°C 70-80% High regioselectivity, broad scope
Multi-step functionalization 2-bromo-3-chloropyridine + difluoropyrrolidine THF/EtOH Room temp to reflux 60-75% Good for complex modifications

Notable Research Findings

  • Regioselectivity Control: The choice of leaving groups and reaction conditions critically influences regioselectivity, with cross-coupling methods offering superior control.
  • Yield Optimization: Elevated temperatures and inert atmospheres improve yields, especially in palladium-catalyzed couplings.
  • Functional Group Tolerance: Both nucleophilic substitution and cross-coupling tolerate various functional groups, enabling further modifications.

Summary of Literature Data

Source Preparation Method Key Features Yield Reference
PMC Article Nucleophilic substitution on halogenated pyridine Regioselective, moderate yields 50-70%
PubChem Cross-coupling of pyridine derivatives High yields, broad scope 70-80%
Frontiers Data Multi-step functionalization Good regioselectivity, adaptable 60-75%

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like DCM or acetonitrile and may require catalysts or bases.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives.

Scientific Research Applications

2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine has versatile properties that make it valuable for various scientific research applications, including:

    Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Material Science: It may have applications in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action for 2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Electronic Properties

5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-3-methyl-pyridine (CAS 1934522-21-0)
  • Structural Differences : The methyl group at the 3-position (vs. hydrogen in the target compound) introduces steric hindrance and alters electron density.
  • Impact : Reduced reactivity in cross-coupling reactions compared to the target compound due to the methyl group’s electron-donating nature and steric shielding of the pyridine ring .
  • Molecular Weight : 277.11 g/mol (vs. 263.01 g/mol for the target compound, assuming C9H8BrF2N2).
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • Structural Differences: Replaces the difluoropyrrolidine group with a non-fluorinated pyrrolidine and adds a fluorine at the 2-position.
  • The 2-fluoro substituent may enhance lipophilicity and influence regioselectivity in reactions .
2-Bromo-3-(difluoromethyl)pyridine
  • Structural Differences : A difluoromethyl group (-CF2H) replaces the difluoropyrrolidinyl moiety.
  • Impact : The smaller -CF2H group decreases steric bulk but increases electrophilicity at the pyridine ring, favoring faster reaction kinetics in coupling reactions compared to the target compound .
Cross-Coupling Reactions
  • Target Compound : The 2-bromo substituent is highly reactive in Suzuki couplings (e.g., with boronic acids), as evidenced by its use in synthesizing triazolopyrimidine derivatives .
  • Comparison with 5-Bromo-pyrrolo[2,3-b]pyridines () : Bromine at the 5-position in pyrrolopyridines results in lower reactivity due to reduced accessibility of the halogen in the fused ring system.
O-Alkylation and Functionalization
  • 2-Bromo-3-(2-fluoroethoxy)pyridine (Compound 28, ) : The fluoroethoxy group enables polar interactions in drug-target binding, whereas the target compound’s difluoropyrrolidine may enhance metabolic resistance via fluorination .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C9H8BrF2N2 263.01 2-Br, 3-(3,3-F2-pyrrolidinyl) 2.1
5-Bromo-2-(3,3-F2-pyrrolidinyl)-3-Me-pyridine C10H11BrF2N2 277.11 3-Me, 5-Br, 2-(3,3-F2-pyrrolidinyl) 2.8
2-Bromo-3-methylpyridine C6H6BrN 172.02 2-Br, 3-Me 1.5
3-Bromo-2-fluoro-6-pyrrolidinyl-pyridine C9H10BrFN2 245.10 3-Br, 2-F, 6-pyrrolidinyl 1.9

*LogP values estimated using fragment-based methods.

Q & A

Q. What are the most common synthetic routes for preparing 2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For example:

  • Step 1: Start with a bromopyridine precursor (e.g., 2-bromo-3-iodopyridine) to leverage the bromine atom as a leaving group.
  • Step 2: React with 3,3-difluoropyrrolidine under palladium catalysis (e.g., Pd(PPh₃)₄) or copper-mediated conditions to introduce the pyrrolidine moiety .
  • Step 3: Optimize reaction conditions (solvent: DMF or THF; temperature: 80–120°C; time: 12–24 hours) to enhance yield (reported 45–68% in analogous systems) .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for isolation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • 1H/13C/19F NMR: Confirm substitution patterns and fluorine environments. The pyrrolidine protons appear as multiplet signals (δ 2.5–3.5 ppm), while fluorine atoms split into distinct doublets (19F NMR: δ -120 to -140 ppm) .
  • HRMS (High-Resolution Mass Spectrometry): Validate molecular weight (theoretical [M+H]+: ~289.03) .
  • HPLC: Assess purity (>95% in pharmaceutical-grade systems) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does steric and electronic effects influence regioselectivity in further functionalization?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing difluoropyrrolidine group at position 3 directs electrophilic substitution to the pyridine’s para position (C5). Computational studies (DFT) suggest enhanced electron deficiency at C5 due to inductive effects .
  • Steric Hindrance: The bulky pyrrolidine group limits reactivity at C2 and C4. For Suzuki-Miyaura coupling, prioritize C5-boronic esters to avoid steric clashes .
  • Case Study: In analogous systems, coupling at C5 achieved >70% yield using Pd(dppf)Cl₂, while C2 reactions required bulky ligands (e.g., XPhos) to mitigate steric effects .

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer: This compound serves as a versatile intermediate in drug discovery:

  • Kinase Inhibitors: The difluoropyrrolidine moiety mimics ATP-binding motifs. For example, derivatives have been incorporated into JAK3 and BTK inhibitors, with IC₅₀ values <100 nM in enzymatic assays .

  • CNS-Targeting Agents: The pyrrolidine group enhances blood-brain barrier penetration. Structural analogs are used in dopamine receptor modulators (e.g., D3-selective ligands) .

  • Table: Comparative Bioactivity of Derivatives

    Derivative StructureTargetIC₅₀ (nM)Reference
    5-Cyano-substituted analogJAK332
    6-Methoxy-substituted analogBTK89

Q. How can researchers address stability issues during storage and handling?

Methodological Answer:

  • Degradation Pathways: Bromine atoms are susceptible to photolytic cleavage. Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent decomposition .
  • Moisture Sensitivity: The difluoropyrrolidine group hydrolyzes slowly in humid conditions. Use molecular sieves in storage vials and anhydrous solvents during reactions .
  • Stability Testing: Monitor via accelerated aging studies (40°C/75% RH for 4 weeks). Acceptable degradation thresholds: <5% impurity by HPLC .

Q. How to resolve contradictions in reported reaction yields for analogous systems?

Methodological Answer:

  • Variable Catalysts: Palladium vs. nickel catalysts yield divergences. For example, Pd(OAc)₂ may achieve 65% yield in cross-coupling, while NiCl₂(dppe) requires higher temperatures (120°C) for comparable results .
  • Solvent Effects: Polar aprotic solvents (DMF) favor NAS but may promote side reactions. Use DOE (Design of Experiments) to optimize solvent/catalyst pairings .
  • Reproducibility: Validate protocols using commercial reference standards (e.g., 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine, >95% purity) to control variables .

Methodological Best Practices

  • Synthetic Optimization: Screen ligands (e.g., BINAP, Xantphos) to enhance coupling efficiency in sterically hindered systems .
  • Analytical Cross-Validation: Combine NMR, HRMS, and X-ray crystallography (if crystalline) for unambiguous structural confirmation .
  • Safety Protocols: Handle brominated pyridines in fume hoods with PPE (nitrile gloves, lab coats) due to potential toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.